3-Cyclopentylimidazo[1,5-a]pyridine-1-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentylimidazo[1,5-a]pyridine-1-carbonitrile typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method includes the reaction of 1,1-bis(methylthio)-2-nitroethene with ethylenediamine or 1,3-propanediamine, aromatic aldehydes, and 2-cyanothioacetamide in ethanol at reflux . This protocol involves Michael reaction, imine-enamine tautomerization, and cyclization sequences .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentylimidazo[1,5-a]pyridine-1-carbonitrile can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic, electrophilic, and radical substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazo[1,5-a]pyridine derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated derivatives .
Scientific Research Applications
3-Cyclopentylimidazo[1,5-a]pyridine-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopentylimidazo[1,5-a]pyridine-1-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors in the body .
Comparison with Similar Compounds
3-Cyclopentylimidazo[1,5-a]pyridine-1-carbonitrile can be compared with other imidazo[1,5-a]pyridine derivatives. Similar compounds include:
Imidazo[1,2-a]pyridine: Known for its biological activity and use in pharmaceuticals.
Imidazo[1,5-a]pyrimidine: Another heterocyclic compound with significant applications in medicinal chemistry.
The uniqueness of this compound lies in its specific cyclopentyl and carbonitrile substituents, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13N3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-cyclopentylimidazo[1,5-a]pyridine-1-carbonitrile |
InChI |
InChI=1S/C13H13N3/c14-9-11-12-7-3-4-8-16(12)13(15-11)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 |
InChI Key |
HWUSUBIZNXDBPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NC(=C3N2C=CC=C3)C#N |
Origin of Product |
United States |
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